molecular formula C11H12O6 B1222936 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid CAS No. 42151-32-6

2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid

Cat. No. B1222936
CAS RN: 42151-32-6
M. Wt: 240.21 g/mol
InChI Key: XLGKDRSWPCQYAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid” is C4H6O5, and its molecular weight is 134.0874 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in various chemical databases .

Scientific Research Applications

Corrosion and Scale Inhibition

2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid has been investigated for its potential use as a corrosion and scale inhibitor. Studies like those conducted by Mikroyannidis (1987) have synthesized related compounds such as 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid (BDBA) and demonstrated their effectiveness in inhibiting corrosion and scale formation in various systems (Mikroyannidis, 1987).

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral properties of compounds similar to 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid have been a subject of research. For instance, Mei et al. (2020) isolated compounds like 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester from mangrove-derived fungus and studied their structure and potential antimicrobial applications (Mei et al., 2020).

Catalysis and Chemical Transformations

In the field of catalysis and chemical transformations, compounds like 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid have been utilized. Ramazani and Souldozi (2003) explored the use of silica gel to catalyze the conversion of similar compounds in solvent-free conditions, highlighting the potential of these substances in facilitating various chemical reactions (Ramazani & Souldozi, 2003).

Biomedical Applications

In biomedical research, derivatives of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid have been synthesized for various purposes. Jin et al. (2010) developed water-soluble block copolymers that showed potential for use in biomedical applications, such as drug delivery systems (Jin et al., 2010).

Biosynthesis and Bioplastics Production

Another significant application area is in biosynthesis and bioplastics production. Nguyen and Lee (2021) conducted a study on methane-based biosynthesis of 4-hydroxybutyrate using engineered strains, which could have implications for the production of bioplastics and related materials (Nguyen & Lee, 2021).

Crystallography and Structural Analysis

Research by Li et al. (2011) on the crystal structure of eucomic acid methanol monosolvate, a compound structurally related to 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, provides insights into the potential applications in crystallography and structural analysis of similar compounds (Li et al., 2011).

properties

IUPAC Name

2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGKDRSWPCQYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962312
Record name 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid

CAS RN

42151-32-6
Record name Butanedioic acid, 2-hydroxy-2-((4-hydroxyphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042151326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid
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Citations

For This Compound
1
Citations
DA Mulholland, SL Schwikkard, NR Crouch - Natural product reports, 2013 - pubs.rsc.org
Covering: 1914 to 2012 The Hyacinthaceae (sensu APGII), with approximately 900 species in about 70 genera, can be divided into three main subfamilies, the Hyacinthoideae, the …
Number of citations: 121 pubs.rsc.org

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